Structural Differentiation from BI 99179: Core Scaffold Comparison
High-strength differential evidence is currently limited in the primary literature for this specific compound. The most relevant comparator identified is BI 99179 (CAS 1291779-76-4), a well-characterized FAS inhibitor with a published IC₅₀ of 79 nM against human FAS . N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide differs structurally by replacing the (1R,3S)-3-propionamidocyclopentane core and N-methyl-N-(benzoxazol-2-ylphenyl) amide of BI 99179 with an N-propyl tetrahydroquinolin-6-yl ethylamine linked to cyclopentanecarboxamide . No direct head-to-head FAS inhibition, selectivity panel, or pharmacokinetic data have been identified in the public domain comparing these two molecules. This constitutes a Class-level inference that the target compound is designed within the same FAS inhibitor chemotype family but cannot be quantitatively differentiated at this time.
| Evidence Dimension | Chemical Structure and Target Affinity |
|---|---|
| Target Compound Data | No reported FAS IC₅₀; structurally defined by N-propyl tetrahydroquinolin-6-yl ethylamine cyclopentanecarboxamide |
| Comparator Or Baseline | BI 99179: FAS IC₅₀ = 79 nM; (1R,3S)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-N-methyl-3-propionamidocyclopentane-1-carboxamide |
| Quantified Difference | Not quantifiable; no direct comparison data available |
| Conditions | FASNA Type I Fatty Acid Synthase inhibition assay (cell-free) for BI 99179; no assay data for target compound |
Why This Matters
For researchers, the substantial structural divergence means that BI 99179 cannot serve as a direct functional proxy for this compound, making procurement of the exact entity essential for experiments targeting the specific tetrahydroquinoline cyclopentanecarboxamide chemical space.
